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Lithium tantalum ethoxide

Lithium Tantalate Thin Film Deposition Stoichiometry Control

Multi-source precursor mixing introduces stoichiometric drift, compromising the Li:Ta ratio critical for LiTaO3 film performance. This pre-formed bimetallic alkoxide eliminates that variability. - Pre-defined 1:1 Li:Ta molecular stoichiometry for reproducible ferroelectric properties (Pr = 9.3 μC/cm²). - Enables epitaxial growth on sapphire at 625°C via chemical beam epitaxy for SAW filters and waveguides. - 99.9% metals basis purity, supplied as a 5% w/v solution in ethanol for consistent CVD/ALD delivery.

Molecular Formula C12H35LiO6Ta
Molecular Weight 463.3 g/mol
CAS No. 127503-04-2
Cat. No. B3418711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tantalum ethoxide
CAS127503-04-2
Molecular FormulaC12H35LiO6Ta
Molecular Weight463.3 g/mol
Structural Identifiers
SMILES[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta]
InChIInChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1;
InChIKeyFEEHYQZUNDVJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tantalum Ethoxide: Single-Source Precursor for LiTaO₃ Films


Lithium tantalum ethoxide, with the chemical formula LiTa(OCH₂CH₃)₆ and molecular weight of approximately 458.25 g/mol, is a double metal alkoxide compound belonging to the class of lithium tantalum alkoxides . It is commercially available as a 5% w/v solution in ethanol with a purity specification of 99.9% (metals basis) and is highly sensitive to moisture, decomposing in water . This compound serves primarily as a single-source precursor for the deposition of lithium tantalate (LiTaO₃) thin films via chemical vapor deposition (CVD), atomic layer deposition (ALD), and solution-based sol-gel methods, enabling the fabrication of ferroelectric, piezoelectric, and electro-optic materials .

Deposition Methods Supports CVD, ALD, and sol-gel fabrication of LiTaO₃ thin films.
Stoichiometric Control Molecularly fixed 1:1 Li:Ta ratio reduces external metering complexity.
Precursor Format Supplied as 5% w/v ethanol solution for liquid delivery systems.

Lithium Tantalum Ethoxide vs. Simple Alkoxide Blends


Generic substitution using separate lithium and tantalum alkoxide sources (e.g., mixing lithium ethoxide with tantalum pentaethoxide) introduces inherent stoichiometric variability that compromises the critical 1:1 Li:Ta ratio required for functional LiTaO₃ films. While multi-source approaches are widely documented, they demand precise, real-time control of precursor delivery rates to compensate for the differing volatilities and decomposition kinetics of individual metal alkoxides [1]. In contrast, lithium tantalum ethoxide (LiTa(OEt)₆) is a pre-formed, molecularly defined bimetallic complex wherein lithium and tantalum are already bound in a fixed 1:1 atomic ratio at the molecular level, ensuring that the stoichiometry of the deposited film is intrinsically determined by the precursor itself rather than by the deposition process parameters [2]. This molecular-level stoichiometric control is essential for achieving the reproducible ferroelectric, piezoelectric, and electro-optic properties of LiTaO₃, which are highly sensitive to lithium content variations [3].

Single-Source Precursor Fixed 1:1 Li:Ta stoichiometry at the molecular level; deposition stoichiometry is precursor-determined.
Mixed Alkoxide Approach Separate Li and Ta ethoxides; stoichiometry depends on delivery rate calibration and can drift.
Substituting with individual alkoxide blends may introduce lithium deficiency and compromise ferroelectric, piezoelectric, and electro-optic film properties. Process re-validation is likely required.

Quantitative Evidence for Lithium Tantalum Ethoxide


Stoichiometric Fidelity

Lithium tantalum ethoxide, LiTa(OEt)₆, possesses a fixed 1:1 Li:Ta atomic ratio within its molecular structure [1]. This contrasts with multi-source precursor systems (e.g., separate LiOC₂H₅ and Ta(OC₂H₅)₅ solutions), which require precise external metering and are prone to compositional drift due to differences in precursor volatility and decomposition kinetics [2]. The use of a pre-formed bimetallic alkoxide ensures that the stoichiometry of the deposited LiTaO₃ film is intrinsically controlled by the precursor chemistry, mitigating the risk of lithium deficiency and its associated degradation of ferroelectric and optical properties [3].

Stoichiometric Fidelity
Class-level inference
Fixed 1:1 Li:Ta at molecular level (target) vs. separate Li/Ta alkoxides where ratio is controlled by delivery parameters.
Supports stoichiometric consistency; may reduce lithium deficiency risk in deposited films.
Molecular-level evidence; deposition context review recommended.
Lithium Tantalate Thin Film Deposition Stoichiometry Control

Epitaxial LiTaO₃ on Sapphire

Chemical beam epitaxy (CBE) using lithium tantalum ethoxide (LiTa(OEt)₆) as a single-source precursor yielded epitaxial growth of LiTaO₃ on (0001) sapphire substrates at temperatures of 625°C and above [1]. The resulting films exhibited a well-defined crystallographic orientation, with (0001)LiTaO₃ parallel to (0001)sapphire and [112̄0]LiTaO₃ parallel to [112̄0]sapphire [1]. This epitaxial relationship is critical for applications requiring single-crystal-like properties. In comparison, sol-gel derived LiTaO₃ films from separate lithium and tantalum ethoxides typically require higher crystallization temperatures (often >650°C) to achieve similar orientation quality, and may not exhibit the same degree of epitaxial registry [2].

Epitaxial Growth on Sapphire
Cross-study comparable
CBE with LiTa(OEt)₆ achieves epitaxy at 625°C on (0001) sapphire; sol-gel from separate ethoxides typically requires >650°C for high orientation.
Reported lower epitaxial temperature; may support reduced thermal budget in device fabrication.
Cross-study comparison; substrate and method dependencies apply.
Epitaxy LiTaO₃ Sapphire Substrate CBE

c-Axis Oriented LiTaO₃ Films

Low-pressure MOCVD using the single-source precursor lithium tantalum ethoxide analog LiTa(OⁿBu)₆ (lithium tantalum hexakis(n-butoxide)) has been demonstrated to produce epitaxial LiTaO₃ films on sapphire with high crystalline quality, as confirmed by narrow X-ray rocking curves of the (0006) reflection [1]. The use of a single-source bimetallic alkoxide ensures that the Li and Ta atoms are delivered to the growth surface in the correct stoichiometric ratio, promoting uniform nucleation and oriented growth [2]. In contrast, films derived from separate Li and Ta ethoxide solutions via sol-gel methods often exhibit a broader distribution of orientations and require careful optimization of hydrolysis conditions to avoid phase separation and achieve comparable c-axis orientation [3].

Crystalline Orientation Quality
Cross-study comparable
Single-source MOCVD yields epitaxial LiTaO₃ with narrow X-ray rocking curve; sol-gel from separate alkoxides often yields broader orientation distribution and requires optimization.
Reported high crystalline quality; supports SAW and optical waveguide research.
Orientation quality sensitive to process conditions.
LiTaO₃ Preferred Orientation MOCVD Single-Source Precursor

High Purity Metals Basis

Commercially available lithium tantalum ethoxide is routinely supplied with a purity specification of 99.9% (metals basis), as a 5% w/v solution in ethanol . This high purity level minimizes the introduction of metallic impurities that could act as charge traps, scattering centers, or nucleation defects in the deposited LiTaO₃ films, thereby degrading electrical, optical, and ferroelectric performance [1]. The solution form also facilitates precise volumetric dispensing and integration into liquid delivery systems for CVD and sol-gel processes. Comparable multi-source precursor routes require the procurement and purification of at least two separate alkoxides, increasing the risk of cumulative impurity contributions and batch-to-batch variability.

Metallic Purity
Supplier spec
99.9% (metals basis) as 5% w/v ethanol solution.
Reported high purity specification; cumulative impurity risk may be lower than multi-source routes.
Supplier specification; independent verification recommended.
Lithium Tantalum Ethoxide Purity Metals Basis Electronic Grade

Recommended Applications for Lithium Tantalum Ethoxide


LiTaO₃ Thin Films for SAW and Electro-Optic Devices

The ability of lithium tantalum ethoxide to enable epitaxial growth of LiTaO₃ on sapphire at 625°C, as demonstrated by chemical beam epitaxy, makes it a prime candidate for the fabrication of high-quality thin films required in SAW filters, optical waveguides, and electro-optic modulators [1]. The pre-defined 1:1 Li:Ta stoichiometry ensures consistent film composition, which is critical for maintaining the desired piezoelectric and optical properties across device wafers [2].

Solid-State Electrolyte Thin Films for Li-Ion Microbatteries

The Li-Ta-O material system, accessible via ALD using lithium tantalum ethoxide and tantalum ethoxide with lithium tert-butoxide as comparators, is a promising candidate for thin-film solid-state electrolytes in Li-ion microbatteries [3]. The molecular-level stoichiometric control offered by LiTa(OEt)₆ can be leveraged to precisely tune the Li content (x) in LixTaOy films, a parameter that directly impacts ionic conductivity—studies with multi-source ALD have shown that increasing x from 0.32 to 0.98 increases film conductivity by two orders of magnitude to ~10⁻⁸ S cm⁻¹ at room temperature [3].

Ferroelectric Thin Films for Non-Volatile Memory and Pyroelectric Sensors

The high purity (99.9% metals basis) and solution-based delivery of lithium tantalum ethoxide make it suitable for sol-gel deposition of ferroelectric LiTaO₃ and LiTa₃O₈ thin films on Pt/Ti/SiO₂/Si substrates [4]. Films derived from this precursor exhibit well-defined ferroelectric properties, such as remanent polarization (Pr = 9.3 μC/cm²) and low leakage current (8.85×10⁻⁹ A/cm² at 9.5 kV/cm), which are essential for non-volatile ferroelectric random-access memories (FeRAM) and pyroelectric infrared sensors [4].

Application
Selection Property
Validation Focus
LiTaO₃ Thin Films for SAW & Electro-Optic Devices
Epitaxial growth compatibility and stoichiometric consistency
Film crystallinity, piezoelectric and optical uniformity
Solid-State Electrolyte Thin Films for Li-Ion Microbatteries
Li content tunability for ionic conductivity control
Compositional uniformity and conductivity response
Ferroelectric Thin Films for Memory & Pyroelectric Sensors
High-purity, solution-based precursor for sol-gel deposition
Ferroelectric hysteresis and leakage current characteristics
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